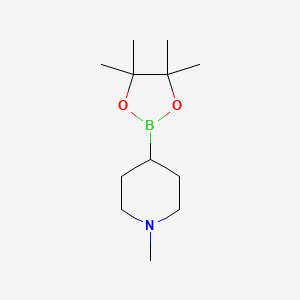![molecular formula C37H34N6O4 B597641 (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be CAS No. 139290-79-2](/img/new.no-structure.jpg)
(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a morpholine ring, which is further substituted with a hydroxymethyl group and a diphenylmethyl moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be typically involves multiple steps, including the formation of the purine base, the introduction of the morpholine ring, and the addition of the hydroxymethyl and diphenylmethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehyde or carboxylic acid derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may serve as a probe for studying biochemical pathways and interactions. Its ability to interact with specific biological targets can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups suggest that it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and technologies. Its chemical properties may enable the creation of advanced materials with unique characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the purine base suggests that it could interact with nucleic acids or proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and morpholine-containing molecules. Examples include:
Adenosine: A purine nucleoside involved in various biochemical processes.
Morphine: A morpholine derivative with analgesic properties.
Diphenhydramine: An antihistamine with a diphenylmethyl group.
Uniqueness
The uniqueness of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be lies in its combination of functional groups and structural features. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
139290-79-2 |
|---|---|
Molecular Formula |
C37H34N6O4 |
Molecular Weight |
626.717 |
IUPAC Name |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethyl]morpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C37H34N6O4/c1-46-30-19-17-29(18-20-30)37(27-13-7-3-8-14-27,28-15-9-4-10-16-28)42-21-31(23-44)47-32(22-42)43-25-40-33-34(38-24-39-35(33)43)41-36(45)26-11-5-2-6-12-26/h2-20,24-25,31-32,44H,21-23H2,1H3,(H,38,39,41,45)/t31-,32+/m0/s1 |
InChI Key |
OTYRAHBIBWEKFT-AJQTZOPKSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4CC(OC(C4)N5C=NC6=C5N=CN=C6NC(=O)C7=CC=CC=C7)CO |
Synonyms |
(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)

![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)






![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
